N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)-5-METHYLTHIOPHENE-2-CARBOXAMIDE
Overview
Description
N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)-5-METHYLTHIOPHENE-2-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzothiazole ring, a methanesulfonyl group, and a thiophene ring. Its molecular formula is C15H11ClN2O3S2 .
Preparation Methods
The synthesis of N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)-5-METHYLTHIOPHENE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the benzothiazole ring, the introduction of the methanesulfonyl group, and the coupling with the thiophene ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability .
Chemical Reactions Analysis
N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)-5-METHYLTHIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially altering the functional groups attached to the benzothiazole or thiophene rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)-5-METHYLTHIOPHENE-2-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)-5-METHYLTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with enzymes and receptors, potentially inhibiting or activating their functions. The methanesulfonyl group can enhance the compound’s solubility and stability, while the thiophene ring may contribute to its overall biological activity .
Comparison with Similar Compounds
N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)-5-METHYLTHIOPHENE-2-CARBOXAMIDE can be compared with other similar compounds, such as:
N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE: This compound has a similar benzothiazole ring but differs in the attached functional groups and overall structure.
4-CHLORO-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE: This compound also contains a benzothiazole ring with a methanesulfonyl group but has different substituents on the benzene ring. The uniqueness of this compound lies in its specific combination of functional groups and rings, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
5-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S3/c1-8-3-6-11(20-8)13(17)16-14-15-10-5-4-9(22(2,18)19)7-12(10)21-14/h3-7H,1-2H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCAYAQYGQEGHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.